molecular formula C9H16N4O3 B3250477 Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate CAS No. 203434-45-1

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3250477
CAS No.: 203434-45-1
M. Wt: 228.25 g/mol
InChI Key: CSWBTQKOSPXYIE-UHFFFAOYSA-N
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Description

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring three key functional groups: a tert-butyl carboxylate moiety, an azido (-N₃) group at the 3-position, and a hydroxyl (-OH) group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl group acts as a sterically hindered protecting group for amines or carboxylic acids, enabling selective reactions at other positions . The azido group is pivotal in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating the construction of complex molecular architectures. The hydroxyl group provides a site for further functionalization, such as esterification or glycosylation.

Structurally, the pyrrolidine ring adopts a puckered conformation, which influences its reactivity and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWBTQKOSPXYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143700-05-4
Record name 143700-05-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Azidation: Introduction of the azido group (-N3) is achieved through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.

    Protection: The hydroxyl group is protected using tert-butyl groups to prevent unwanted side reactions.

    Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction of the Azide Group

The azido group (-N₃) undergoes selective reduction to form primary amines, a critical step in synthesizing biologically active derivatives.

Reagents and Conditions

  • Reducing Agents : Triphenylphosphine (PPh₃) in tetrahydrofuran (THF)/water systems .

  • Temperature : 50°C for 60 hours .

Mechanism and Products

The Staudinger reaction facilitates the conversion of the azide to an amine via intermediate formation of a phosphazide, which hydrolyzes to yield the amine (Figure 1). This reaction is stereospecific, preserving the pyrrolidine ring’s configuration .

Example :

  • Reduction of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate produces (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, a precursor for peptide coupling .

Substitution Reactions at the Hydroxyl Group

The hydroxyl group (-OH) participates in nucleophilic substitution reactions, enabling functionalization at the 4-position of the pyrrolidine ring.

Common Reagents and Outcomes

ReagentConditionsProductApplication
Propargyl bromideNaH, TBAI, THF, 0°C → rt Propargyl ether derivativeClick chemistry substrates
Triflic anhydrideDIPEA, DCM, -78°C Triflate esterSuzuki-Miyaura cross-coupling

Key Findings

  • Propargylation : The hydroxyl group is alkylated to introduce an alkyne moiety, enabling subsequent Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Triflation : Conversion to a triflate ester enhances electrophilicity, facilitating palladium-catalyzed cross-coupling reactions .

Oxidation Reactions

While direct oxidation of the azido group is less common, the hydroxyl group can be oxidized to ketones or carboxylic acids under controlled conditions.

Reported Transformations

  • TEMPO/NaOCl System : Oxidizes the hydroxyl group to a ketone without affecting the azide .

  • Swern Oxidation : Converts the hydroxyl to a carbonyl group, though competing azide reduction requires careful stoichiometry .

Comparative Analysis of Reaction Pathways

The table below summarizes optimized conditions for key reactions:

Reaction Type Reagents Yield Stereochemical Outcome
Azide ReductionPPh₃, THF/H₂O, 50°C 85–92%Retention of (3R,4R) configuration
Hydroxyl TriflationTf₂O, DIPEA, DCM 78%Epimerization < 5%
PropargylationPropargyl bromide, NaH 91%Complete regioselectivity

Stability and Handling Considerations

  • Thermal Sensitivity : The azido group decomposes exothermically above 120°C, requiring storage at 2–8°C .

  • Light Sensitivity : Prolonged exposure to UV light accelerates decomposition; amber glass containers are recommended .

Scientific Research Applications

Chemistry

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in organic synthesis. Its azido group allows for various chemical transformations, making it valuable for constructing complex organic molecules.

Biology

The compound is being investigated for its potential as a bioorthogonal reagent in labeling and imaging studies. Its azido group can undergo "click chemistry" reactions, facilitating the formation of stable triazole linkages which are useful in bioconjugation applications.

Medicine

In medicinal chemistry, this compound is explored for its potential role as a precursor in the synthesis of novel therapeutic agents. Studies are ongoing to evaluate its efficacy against various biological targets, particularly in cancer treatment.

Data Tables

Application AreaSpecific UsesKey Findings
ChemistryIntermediate for organic synthesisEnables formation of complex molecules
BiologyBioorthogonal labeling and imagingFacilitates stable triazole formation
MedicineDrug development and therapeutic agent synthesisPotential efficacy in cancer treatment

Case Studies

Case Study 1: Organic Synthesis
A study demonstrated that this compound was successfully used as a building block for synthesizing a series of novel pyrrolidine derivatives with enhanced biological activity.

Case Study 2: Drug Development
Research focused on the compound's derivatives showed promising results in inhibiting specific cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery.

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:

    Azido Group: Can undergo click chemistry reactions, forming stable triazole linkages.

    Hydroxyl Group: Can participate in hydrogen bonding and nucleophilic reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs (Table 1) and their key properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Reactivity/Applications Safety Considerations
Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate 3-azido, 4-hydroxyl, 1-tert-butyl carboxylate Click chemistry, peptide coupling, glycosylation Azide instability (risk of explosion) ; tert-butyl group reactivity
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluoropyridinyl, tert-butyldimethylsilyl (TBS) ether Fluorine-enhanced metabolic stability; TBS as a protecting group Fluoride-mediated TBS deprotection hazards
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Hydroxymethylpyrrolidinyl, fluoropyridinyl Hydroxymethyl for conjugation; fluorine for lipophilicity Flammability of tert-butyl esters

Key Differences and Implications

Functional Group Diversity: The azido group in the target compound enables bioorthogonal chemistry, unlike the TBS-protected hydroxymethyl or fluoropyridinyl groups in analogs, which prioritize stability and lipophilicity.

Protecting Groups :

  • The tert-butyl carboxylate in the target compound is less labile under acidic conditions compared to methyl esters in analogs, which require harsher hydrolysis conditions.
  • TBS ethers in analogs provide orthogonal protection but risk fluoride-induced cleavage, necessitating careful handling .

Safety Profiles :

  • The azido group poses explosion risks under heat or shock, requiring inert atmospheres during reactions. In contrast, tert-butyl derivatives are flammable (flash point ~52°F) and reactive with oxidizers, necessitating fire-safe storage .

Synthetic Utility :

  • The target compound’s azide and hydroxyl groups allow sequential modifications (e.g., Staudinger ligation followed by acetylation). Analogs with fluoropyridinyl groups are more suited for kinase inhibitor scaffolds due to fluorine’s electron-withdrawing effects .

Biological Activity

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate, also referred to as MYF-03-69 in various studies, has garnered attention for its potential biological activities, particularly as a covalent inhibitor of the YAP-TEAD protein complex. This article presents a detailed overview of its synthesis, biological activity, and implications in cancer research.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that culminate in a compound characterized by its azido and hydroxypyrrolidine functionalities. The structural formula is represented as:

C9H16N4O3\text{C}_9\text{H}_{16}\text{N}_4\text{O}_3

This compound is noted for its ability to form covalent bonds with specific cysteine residues in target proteins, which is crucial for its biological activity.

The primary mechanism of action for MYF-03-69 is its role as a pan-TEAD inhibitor , which disrupts the YAP-TEAD association critical for various cellular processes, including cell growth and proliferation. The compound has been shown to inhibit palmitoylation of TEAD proteins at submicromolar concentrations, demonstrating its potency in modulating YAP/TEAD signaling pathways.

Key Findings:

  • IC50 Values : Dose titration studies revealed that MYF-03-69 inhibits TEAD palmitoylation with similar IC50 values across all TEAD paralogs, indicating a conserved mechanism of action .
  • Cell Cycle Arrest : Treatment with MYF-03-69 resulted in G1 phase cell cycle arrest in cancer cell lines NCI-H226 and MSTO-211H .

Biological Activity and Implications

MYF-03-69's inhibition of the YAP/TEAD pathway suggests significant implications for cancer therapy, particularly in cancers driven by aberrant Hippo signaling. Studies have indicated that MYF-03-69 selectively targets YAP/TEAD-dependent cancers, providing a potential therapeutic avenue.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Palmitoylation Inhibition Inhibits TEAD palmitoylation at submicromolar concentrations
Cell Cycle Effects Induces G1 phase arrest in cancer cell lines
Covalent Bond Formation Essential for activity; non-covalent counterpart shows no effect

Case Studies

Recent research has highlighted the effectiveness of MYF-03-69 in various experimental settings:

  • In Vitro Studies : In vitro assays demonstrated that MYF-03-69 significantly reduced the viability of cells dependent on YAP/TEAD signaling, supporting its potential as an anti-cancer agent .
  • In Vivo Models : Although some studies showed moderate effects in vivo compared to established treatments like galantamine, the need for further exploration into bioavailability and dosage optimization was emphasized .

Q & A

Q. How can the synthesis of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate be optimized for yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise functionalization of the pyrrolidine core. First, introduce the hydroxyl group via epoxidation followed by ring-opening, then install the azide group using sodium azide under controlled conditions. Key parameters include:
  • Temperature control (0–20°C) to minimize side reactions during azide introduction .
  • Use of triethylamine as a base to neutralize acidic byproducts .
  • Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regioselectivity of the azide and hydroxyl groups. For stereochemical confirmation, NOESY or ROESY experiments are critical .
  • X-ray Crystallography : Employ SHELX software for structure refinement if single crystals are obtained. SHELXL is particularly suited for small-molecule resolution .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What purification strategies are effective for this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a polarity gradient (e.g., 10–50% ethyl acetate in hexane) to separate azide-containing byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., dichloromethane/hexane) for high-purity crystalline products .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Q. What safety protocols are essential when handling this azide-containing compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and respiratory protection due to azide toxicity .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts .
  • Waste Disposal : Quench residual azides with sodium nitrite/acid solutions to avoid explosive hazards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for azide-alkyne cycloaddition. Software like Gaussian or ORCA can predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data for stereochemical assignments?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR-derived dihedral angles with X-ray torsion angles. Discrepancies may arise from crystal packing vs. solution-state conformations .
  • Paramagnetic Probes : Use lanthanide shift reagents in NMR to enhance stereochemical signal splitting .

Q. How does the stereochemistry of the 4-hydroxypyrrolidine moiety influence biological activity?

  • Methodological Answer :
  • Chiral HPLC : Separate diastereomers using Chiralpak columns (e.g., AD-H or OD-H) to isolate enantiomers .
  • In Vitro Assays : Test isolated enantiomers against target enzymes (e.g., proteases) to correlate stereochemistry with inhibitory activity .

Q. What experimental designs mitigate thermal instability during storage or reactions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >80°C) to guide storage conditions .
  • Lyophilization : Store lyophilized product at -20°C under argon to prevent azide degradation .

Q. How can flow chemistry improve scalability and safety in synthesizing this compound?

  • Methodological Answer :
  • Continuous-Flow Reactors : Use microfluidic systems to control exothermic reactions (e.g., azide formation) and minimize batch variability .
  • In-Line Monitoring : Implement FTIR or UV sensors for real-time tracking of intermediate conversions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Parameter Screening : Use Hansen solubility parameters (δ) to identify optimal solvents. For example, δ values for DMSO (δ = 12.9) vs. THF (δ = 9.1) explain polarity-driven discrepancies .
  • Dynamic Light Scattering (DLS) : Measure aggregation states in different solvents to clarify apparent solubility variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate

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